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molecular formula C12H25NO3SSi B8373746 1-(Cyclopropylsulfonyl)-3-[(triethylsilyl)oxy]azetidine

1-(Cyclopropylsulfonyl)-3-[(triethylsilyl)oxy]azetidine

Cat. No. B8373746
M. Wt: 291.48 g/mol
InChI Key: DUTGCPAGMJCZJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08158616B2

Procedure details

To a solution of 1-(cyclopropylsulfonyl)-3-[(triethylsilyl)oxy]azetidine (1.0 g, 3.4 mmol) in tetrahydrofuran (20 mL) at −78° C. was added 2.50 M of n-butyllithium in hexane (1.37 mL, 3.43 mmol) dropwise. After stirring at this temperature for 1 hour, methyl iodide (0.224 mL, 3.60 mmol) was added. After 30 minutes, the reaction temperature was raised to 0° C. and stirred for 50 minutes. The reaction was quenched by the addition of saturated sodium bicarbonate, followed by brine and the product was extracted with ethyl acetate. The extracts were dried over sodium sulfate, decanted and concentrated. Flash column chromatography eluting with a gradient of 0-30% ethyl acetate in hexanes afforded product (890 mg, 85%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.37 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.224 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([S:4]([N:7]2[CH2:10][CH:9]([O:11][Si:12]([CH2:17][CH3:18])([CH2:15][CH3:16])[CH2:13][CH3:14])[CH2:8]2)(=[O:6])=[O:5])[CH2:3][CH2:2]1.[CH2:19]([Li])CCC.CCCCCC.CI>O1CCCC1>[CH3:19][C:1]1([S:4]([N:7]2[CH2:10][CH:9]([O:11][Si:12]([CH2:15][CH3:16])([CH2:17][CH3:18])[CH2:13][CH3:14])[CH2:8]2)(=[O:6])=[O:5])[CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1(CC1)S(=O)(=O)N1CC(C1)O[Si](CC)(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
1.37 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.224 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
After stirring at this temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
STIRRING
Type
STIRRING
Details
stirred for 50 minutes
Duration
50 min
CUSTOM
Type
CUSTOM
Details
The reaction was quenched by the addition of saturated sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts were dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
decanted
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
Flash column chromatography eluting with a gradient of 0-30% ethyl acetate in hexanes afforded product (890 mg, 85%)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1(CC1)S(=O)(=O)N1CC(C1)O[Si](CC)(CC)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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